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Compound of Interest

(S)-7-Fluoro-1,2,3,4-
Compound Name:
tetrahydronaphthalen-1-amine

CAS No.: 462105-66-4

Cat. No.: B3138665

Get Quote

Executive Summary

(S)-7-fluoro-1-aminotetralin (also known as (S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-
amine) represents a "privileged scaffold" in modern medicinal chemistry. The tetralin core is
ubiquitous in CNS-active agents, particularly those targeting serotonergic (5-HT) and
dopaminergic (D2/D3) receptors. The incorporation of a fluorine atom at the 7-position serves

two critical functions:

+ Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at a metabolically

vulnerable site, significantly extending the half-life (

) of the drug candidate.

o Electronic Modulation: The electronegativity of fluorine alters the pKa of the amine and
modulates the lipophilicity (

), often enhancing blood-brain barrier (BBB) permeability.
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This guide provides a comprehensive technical overview of this building block, including
validated synthesis protocols, quality control measures, and application strategies in drug
design.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]
[2]

Property Data
(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-
IUPAC Name )
amine
Common Name (S)-7-Fluoro-1-aminotetralin
23357-52-0 (Generic/Racemic); (S)-isomer
CAS Number o N
specific identifiers vary by vendor
Molecular Formula CioH12FN
Molecular Weight 165.21 g/mol
Chirality (S)-Enantiomer
Colorless to pale yellow oil (free base); White
Appearance ]
solid (HCI salt)
N Soluble in MeOH, DCM, DMSO; Sparingly
Solubility ]
soluble in water (free base)
pKa (Calc.) ~9.5 (Amine conjugate acid)

Synthesis Protocols

To ensure high enantiomeric excess (% ee), we recommend two distinct pathways depending
on the scale and available resources.

Protocol A: Asymmetric Synthesis via Ellman’s
Sulfinamide (High Precision)

Objective: Direct synthesis of the (S)-enantiomer with >98% ee. Mechanism:
Diastereoselective reduction of a chiral N-sulfinyl imine.
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Materials:

e 7-Fluoro-1-tetralone (1.0 eq)

(S)-(-)-2-Methyl-2-propanesulfinamide (1.1 eq)

Titanium(lV) ethoxide (Ti(OEt)4) (2.0 eq)

Sodium borohydride (NaBHa4) (4.0 eq)

THF (anhydrous), HCI (4M in dioxane)

Step-by-Step Procedure:

¢ Imine Formation:

o Charge a flame-dried flask with 7-fluoro-1-tetralone and (S)-tert-butanesulfinamide in
anhydrous THF (0.5 M).

o Add Ti(OEt)s dropwise under N2 atmosphere.
o Heat to reflux (65—70°C) for 16—24 hours. Monitor by TLC (disappearance of ketone).

o Workup: Cool to RT, pour into brine, and filter the resulting suspension through Celite.
Extract with EtOAc. Dry (Naz2S0a4) and concentrate to yield the crude sulfinyl imine.

» Diastereoselective Reduction:
o Dissolve the crude imine in THF (0.2 M) and cool to -48°C (or -78°C for higher selectivity).

o Add NaBHa4 (powder) in one portion. Note: For tetralones, L-Selectride may be used if
NaBH4 yields low dr.

o Stir at -48°C for 4 hours, then warm slowly to RT.
o Quench: Add sat. NH4Cl solution. Extract with EtOAc.

o Purification: Flash chromatography (Hexane/EtOACc) to isolate the major diastereomer
(sulfinamide intermediate).
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o Chiral Auxiliary Cleavage:
o Dissolve the purified sulfinamide in MeOH.
o Add 4M HCI in dioxane (excess, ~4 eq). Stir at RT for 1 hour.

o Concentrate to dryness. Triturate the solid with Et20 to yield (S)-7-fluoro-1-aminotetralin
hydrochloride as a white precipitate.

Protocol B: Kinetic Resolution via Lipase
(Scalable/Green)

Objective: Resolution of racemic amine to obtain (S)-amine (and (R)-amide). Catalyst:Candida
antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435).[1]

Step-by-Step Procedure:

¢ Reaction Setup:
o Dissolve racemic 7-fluoro-1-aminotetralin (10 g) in MTBE or Toluene (100 mL).

o Add Ethyl Acetate (0.6 eq) as the acyl donor. Note: Using <0.5 eq ensures the remaining
amine is theoretically 100% ee, though yield drops.

o Add CAL-B (500 mg).
e |ncubation:
o Shake/stir at 30°C.

o Monitor conversion by HPLC. Stop reaction at exactly 50% conversion (typically 24-48
hours).

e Separation:
o Filter off the enzyme (can be reused).

o The solution contains (S)-amine (unreacted) and (R)-acetamide.
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o Acid Extraction: Wash the organic layer with 1M HCI. The (S)-amine extracts into the
agueous phase; the (R)-amide remains in the organic layer.

o Basify the aqueous layer (NaOH) and extract with DCM to recover pure (S)-7-fluoro-1-
aminotetralin.

Quality Control & Validation

Trustworthiness: Every batch must be validated for Chiral Purity.

Chiral HPLC Method

e Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 um).
» Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
e Flow Rate: 1.0 mL/min.[1]
o Detection: UV @ 254 nm.
o Expected Retention:
o (S)-Enantiomer: ~8.5 min (Verify with standard).

o (R)-Enantiomer: ~11.2 min.

Acceptance Criteria: >98.5% ee for pharmaceutical applications.[2]

Application Workflows
Workflow 1: GPCR Ligand Synthesis

The (S)-7-fluoro-1-aminotetralin scaffold is often coupled with aryl-piperazines or heteroaryl
acids to create antagonists for D3 or 5-HT1A receptors.
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Caption: General workflow for converting the chiral building block into a CNS-active drug

candidate.

Workflow 2: Decision Tree for Synthesis Selection

Choose the right protocol based on your project phase.

Need (S)-7-Fluoro-1-aminotetralin

What is the Scale?

VAN

Discovery (<50) Process (>1009)

Speed Priority Cost Priority

Use Protocol A Use Protocol B
(Ellman's Auxiliary) (Lipase Resolution)

High ee, No Resolution Loss Cheaper Reagents, 50% Yield

Click to download full resolution via product page

Caption: Decision matrix for selecting the optimal synthesis route based on scale and cost

constraints.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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